tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate
Description
Chemical Structure and Properties tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate (CAS: 2137575-41-6) is a bicyclic carbamate derivative with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . Its structure comprises an oxetane ring substituted with a 2-oxoethyl group and a tert-butyl carbamate moiety. The oxetane ring, a four-membered oxygen-containing heterocycle, enhances the compound’s metabolic stability and solubility compared to larger cyclic systems. The 2-oxoethyl group introduces a reactive ketone functionality, making it a versatile intermediate in medicinal chemistry for synthesizing covalent inhibitors or prodrugs .
Synthesis and Applications
The compound is synthesized via oxidation of tert-butyl (2-hydroxyethyl)(methyl)carbamate using Dess-Martin periodinane, yielding the 2-oxoethyl derivative in high purity . Its applications include serving as a key building block in drug discovery, particularly for antiviral and protease inhibitor development. For instance, derivatives of this compound have been explored in the synthesis of β-amidomethyl vinyl sulfones targeting Chikungunya virus proteases .
Properties
IUPAC Name |
tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-10(4-5-12)6-14-7-10/h5H,4,6-7H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTIMQUMTSLPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an oxetane derivative under specific conditions. One common method includes the use of tert-butyl carbamate and 3-(2-oxoethyl)oxetane in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxetane ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in various biochemical assays.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its biological activity. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate, highlighting their molecular features, properties, and applications:
Structural and Functional Analysis
Reactivity: The 2-oxoethyl group in the parent compound enables nucleophilic additions (e.g., with hydrazines or hydroxylamines) to form hydrazones or oximes, critical for covalent drug design . In contrast, the hydroxymethyl analog (CAS 1363382-11-9) undergoes esterification or etherification, making it suitable for prodrug strategies . Aminomethyl derivatives (e.g., CAS 1379322-06-1) exhibit primary amine reactivity, enabling conjugation with carboxylic acids or activated carbonyls in ADC development .
Solubility and Stability :
- The oxetane ring improves aqueous solubility compared to larger rings like cyclohexane. For instance, the hydroxymethyl analog (logP = 0.8) is more water-soluble than the 2-oxoethyl parent compound (logP = 1.2) .
- Cyclopentyl and cyclohexyl analogs (e.g., CAS 847416-99-3) exhibit reduced solubility due to increased hydrophobicity but offer enhanced metabolic stability .
Biological Activity :
- The 2-oxoethyl derivative has been used in covalent inhibitors targeting cysteine proteases, leveraging its ketone group for reversible thiol adduct formation .
- The fluorophenyl-substituted analog (CAS 1035818-88-2) shows affinity for aromatic binding pockets in enzymes like PARP1, with a reported IC₅₀ of 12 nM .
Biological Activity
tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate is a chemical compound notable for its unique oxetane ring structure combined with a tert-butyl carbamate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and metabolic pathways. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
- Molecular Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- Structure : The compound features an oxetane ring which enhances its reactivity and stability, making it a valuable precursor in drug development.
The biological activity of this compound is primarily attributed to its structural characteristics:
- Oxetane Ring : The oxetane ring can undergo ring-opening reactions, which are crucial for its biological activity. This property allows the compound to interact with various biological targets, potentially leading to inhibition of specific enzymes or receptors.
- Carbamate Group : The carbamate moiety facilitates hydrogen bonding and other interactions that influence the compound's reactivity and functionality in biochemical contexts.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : The unique structure may allow it to interfere with cancer cell metabolism or proliferation pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could be leveraged in therapeutic applications.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| tert-butyl N-(2-oxoethyl)carbamate | C9H17NO3 | 185.25 g/mol | Lacks oxetane ring |
| tert-butyl N-(3-hydroxypropyl)carbamate | C10H19NO3 | 201.27 g/mol | Hydroxyl group instead of oxetane |
| tert-butyl (3-(aminomethyl)oxetan-3-yl)carbamate | C10H18N2O3 | 202.25 g/mol | Contains amino group |
The presence of the oxetane ring in this compound distinguishes it from these compounds, imparting unique chemical and biological properties that enhance its versatility in applications .
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting potential as an antimicrobial agent.
- Enzyme Interaction Analysis : Research focused on the interaction of this compound with specific metabolic enzymes revealed that it could significantly alter enzyme kinetics, indicating its potential role as an enzyme inhibitor in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
